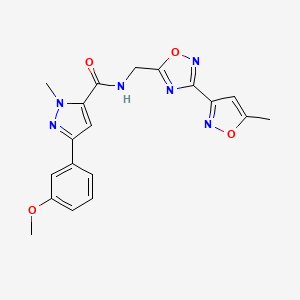

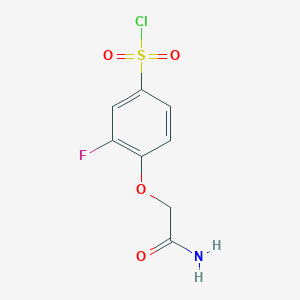

![molecular formula C15H11NO3S2 B2735539 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid CAS No. 852706-24-2](/img/structure/B2735539.png)

2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid” is a chemical compound with the CAS number 852706-24-2 . It has a molecular weight of 317.38 and a molecular formula of C15H11NO3S2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring attached to a furan ring through a double bond. The benzothiazole ring is further attached to an acetic acid group through a sulfanyl linkage .Applications De Recherche Scientifique

Synthesis and Derivatives Development

The preparation of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives showcases efficient methods under mild conditions, contributing to the advancement in synthesizing complex molecules. One method involves the reaction of 3-(2-isothiocyanatophenyl)prop-2-enoates with thiols leading to spontaneous cyclization, demonstrating a potential pathway for developing pharmaceuticals and chemicals with specific sulfanyl-benzothiazin structures (Fukamachi, Konishi, & Kobayashi, 2011).

Antinociceptive and Anti-inflammatory Properties

Research into thiazolopyrimidine derivatives related to the core structure of 2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid has shown significant antinociceptive and anti-inflammatory activities. This indicates the potential of such compounds in developing new analgesic and anti-inflammatory drugs, with variations in the structure offering different levels of efficacy and potency (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antimicrobial Activity

The synthesis of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives incorporating the furan-2-yl and sulfanylidene moieties has been studied for their antimicrobial properties. These compounds were evaluated against bacterial and fungal strains, providing insights into the design of novel antimicrobial agents with enhanced efficacy and selectivity (El-Shehry, El‐Hag, & Ewies, 2020).

Pharmacological Activity Enhancement

Modifications and derivatization of 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives have shown to impact their pharmacological activities, including analgesic and anti-inflammatory effects. The structural elucidation and evaluation of these derivatives provide a pathway for optimizing their pharmacological profiles, suggesting their potential application in medicinal chemistry for drug development (Gowda, Khader, Kalluraya, Shree, & Shabaraya, 2011).

Diuretic Activity

New benzothiazole sulfonamides containing quinoxaline ring systems have been designed, synthesized, and evaluated for their in vivo diuretic activity. The structure-activity relationship studies of these compounds reveal their potential as diuretic agents, offering insights into their mechanism of action and therapeutic applications (Husain, Madhesia, Rashid, Ahmad, & Khan, 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid' involves the reaction of 2-bromoethyl acetic acid with 2-mercaptobenzothiazole and 2-furylboronic acid in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "2-bromoethyl acetic acid", "2-mercaptobenzothiazole", "2-furylboronic acid", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-bromoethyl acetic acid (1.0 equiv) and 2-mercaptobenzothiazole (1.2 equiv) in dry DMF.", "Step 2: Add Pd(OAc)2 (0.05 equiv) and PPh3 (0.1 equiv) to the reaction mixture and stir for 30 minutes under nitrogen atmosphere.", "Step 3: Add 2-furylboronic acid (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Quench the reaction with water and extract with ethyl acetate.", "Step 5: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography to obtain the desired product '2-{[1-(1,3-Benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanyl}acetic acid'." ] } | |

Numéro CAS |

852706-24-2 |

Formule moléculaire |

C15H11NO3S2 |

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

2-[1-(1,3-benzothiazol-2-yl)-2-(furan-2-yl)ethenyl]sulfanylacetic acid |

InChI |

InChI=1S/C15H11NO3S2/c17-14(18)9-20-13(8-10-4-3-7-19-10)15-16-11-5-1-2-6-12(11)21-15/h1-8H,9H2,(H,17,18) |

Clé InChI |

CCDXXSIRYJZFTM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)SCC(=O)O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2735461.png)

![2-[(2,4-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2735463.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)

![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)

![N-isopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2735477.png)

![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)